molecular formula C6H14F2Sn B14010235 Stannane, difluorodipropyl- CAS No. 7304-31-6

Stannane, difluorodipropyl-

Cat. No.: B14010235
CAS No.: 7304-31-6
M. Wt: 242.88 g/mol
InChI Key: XQUCKFKAPUGLSA-UHFFFAOYSA-L
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Description

Stannane, difluorodipropyl- is an organotin compound with the chemical formula C6H14F2Sn It is a derivative of stannane (SnH4), where two hydrogen atoms are replaced by fluorine atoms and two by propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, difluorodipropyl- can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of organotin compounds with halides or pseudohalides under the influence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium fluoride (CsF) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of stannane, difluorodipropyl- typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Stannane, difluorodipropyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Tin oxides (SnO2) and other organotin oxides.

    Reduction: Simpler organotin hydrides.

    Substitution: Organotin halides with different halogen atoms.

Scientific Research Applications

Stannane, difluorodipropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, difluorodipropyl- involves its ability to participate in transmetalation reactions. In these reactions, the compound transfers its organic groups to a metal center, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions, where the stannane acts as a nucleophile, donating its organic groups to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, difluorodipropyl- is unique due to the presence of both fluorine and propyl groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s reactivity and stability, while the propyl groups enhance its solubility in organic solvents. This combination of properties makes it particularly useful in specialized chemical reactions and industrial applications.

Properties

CAS No.

7304-31-6

Molecular Formula

C6H14F2Sn

Molecular Weight

242.88 g/mol

IUPAC Name

difluoro(dipropyl)stannane

InChI

InChI=1S/2C3H7.2FH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

XQUCKFKAPUGLSA-UHFFFAOYSA-L

Canonical SMILES

CCC[Sn](CCC)(F)F

Origin of Product

United States

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